molecular formula C23H24N2O3 B11362706 2-(3,4-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11362706
M. Wt: 376.4 g/mol
InChI Key: GOXHKPSMFGZJKJ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a methoxyphenyl group, and a pyridinyl group, all connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 3,4-dimethylphenol with a suitable halogenating agent to form 3,4-dimethylphenoxy halide.

    Coupling with Pyridine Derivative: The phenoxy halide is then reacted with a pyridine derivative in the presence of a base to form the phenoxy-pyridine intermediate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the phenoxy-pyridine intermediate with 4-methoxybenzylamine in the presence of an acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)pyridin-4-ylmethanamine hydrochloride
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

2-(3,4-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H24N2O3/c1-17-7-10-21(14-18(17)2)28-16-23(26)25(22-6-4-5-13-24-22)15-19-8-11-20(27-3)12-9-19/h4-14H,15-16H2,1-3H3

InChI Key

GOXHKPSMFGZJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3)C

Origin of Product

United States

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